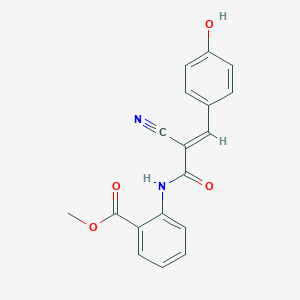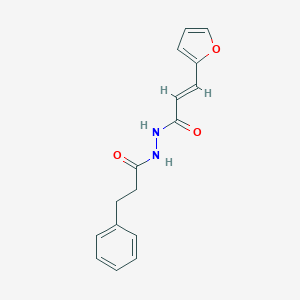
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide, also known as Furanylphenylpropionylhydrazine (FPH), is a synthetic compound with potential therapeutic applications. FPH is a derivative of hydrazine and is structurally similar to other hydrazine-based compounds that have been found to exhibit anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of FPH is not fully understood. However, it has been proposed that FPH may exert its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. Activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer and inflammation. FPH may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FPH has been found to exhibit low toxicity and high selectivity towards cancer cells. FPH has been shown to induce apoptosis in various cancer cell lines, including HepG2, MDA-MB-231, and A549 cells. FPH has also been found to inhibit the migration and invasion of cancer cells. In addition, FPH has been found to exhibit anti-inflammatory effects in various animal models of inflammation. FPH has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPH has several advantages for lab experiments. FPH is a synthetic compound that can be easily synthesized in high purity and yield. FPH exhibits low toxicity and high selectivity towards cancer cells, making it an ideal candidate for further preclinical and clinical studies. However, FPH has some limitations for lab experiments. FPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to determine the optimal dosage and administration route of FPH in animal models and humans.
Direcciones Futuras
There are several future directions for research on FPH. First, further studies are needed to elucidate the exact mechanism of action of FPH. Second, studies are needed to determine the pharmacokinetic properties of FPH in animal models and humans. Third, studies are needed to evaluate the efficacy and safety of FPH in preclinical and clinical studies. Fourth, studies are needed to investigate the potential of FPH as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, studies are needed to develop novel derivatives of FPH with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
FPH can be synthesized through the reaction of furan-2-carboxylic acid with 3-phenylpropanoylhydrazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields FPH in high purity and yield. The synthesis of FPH has been reported in the literature, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
FPH has been found to exhibit anti-tumor and anti-inflammatory properties in vitro and in vivo. In a study conducted by Zhang et al., FPH was found to inhibit the proliferation of human hepatocellular carcinoma cells (HepG2) and induce apoptosis in a dose-dependent manner. FPH was also found to inhibit the migration and invasion of HepG2 cells. In another study, FPH was found to exhibit anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. FPH was found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
Propiedades
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPIIKYSWVAKR-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

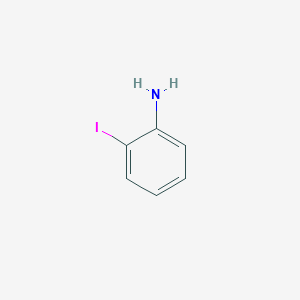
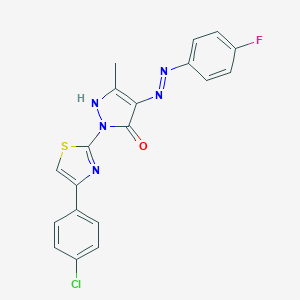
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)
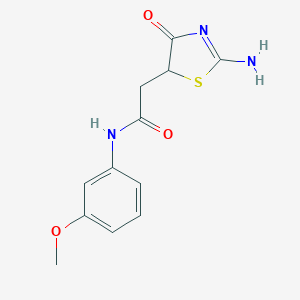
![Ethyl 4-[(3-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362378.png)
![N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide](/img/structure/B362380.png)
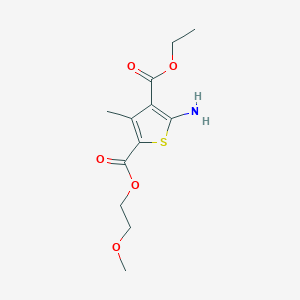
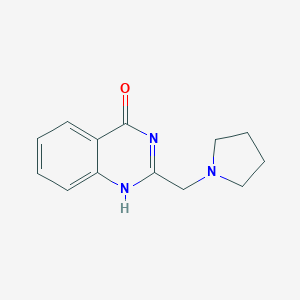
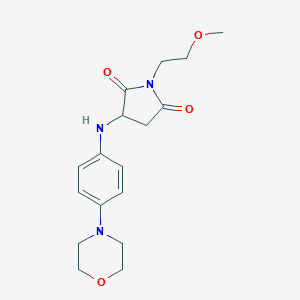
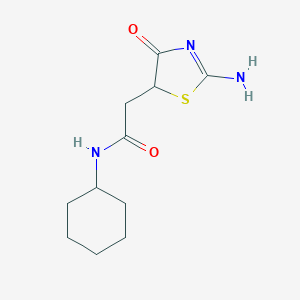
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B362406.png)
![1-(4-isopropylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B362411.png)
![9-[(aminocarbonyl)hydrazono]-9H-fluorene-2,7-disulfonamide](/img/structure/B362414.png)
